An In-depth Technical Guide to 2-(3-Fluorophenyl)thiophene (CAS: 58861-49-7)
An In-depth Technical Guide to 2-(3-Fluorophenyl)thiophene (CAS: 58861-49-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Fluorophenyl)thiophene is a fluorinated aromatic heterocyclic compound that belongs to the family of substituted thiophenes. The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] The introduction of a fluorine atom onto the phenyl ring can significantly modulate the compound's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This document provides a comprehensive technical overview of 2-(3-Fluorophenyl)thiophene, including its chemical properties, a detailed synthetic protocol, and its potential applications in drug discovery and development, with a focus on its role as a versatile building block.
Physicochemical and Safety Data
Quantitative data for 2-(3-Fluorophenyl)thiophene is summarized in the table below. While some specific physical properties for the 3-fluoro isomer are not extensively reported in the literature, data from commercial suppliers and analogous compounds provide a reliable profile.
| Property | Value | Reference |
| CAS Number | 58861-49-7 | [4] |
| Molecular Formula | C₁₀H₇FS | [4] |
| Molecular Weight | 178.23 g/mol | [4] |
| Physical Form | Liquid | [4] |
| Boiling Point | 256.3 ± 15.0 °C at 760 mmHg | [4] |
| Purity | Typically ≥95% | [4][5] |
| Storage Temperature | 4°C under nitrogen | [4] |
| InChI Key | NNSBUYUEZGMSGR-UHFFFAOYSA-N | [4][5] |
Safety Information: [4]
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261, P280, P302+P352, P305+P351+P338.
-
GHS Pictogram: GHS07 (Harmful)
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of 2-arylthiophenes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a thiophene derivative and a phenylboronic acid. Below is a detailed, representative experimental protocol for the synthesis of 2-(3-Fluorophenyl)thiophene.
Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Materials:
-
2-Bromothiophene
-
3-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add 2-bromothiophene (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
To this mixture, add a degassed solvent system of toluene, ethanol, and water in a 4:1:1 ratio.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(3-Fluorophenyl)thiophene as a liquid.
-
Workflow Diagram:
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are crucial for the structural confirmation of 2-(3-Fluorophenyl)thiophene. While specific spectra are not widely available in the public domain, they can be obtained from commercial suppliers upon request. The expected spectral features would include:
-
¹H NMR: Aromatic proton signals in the characteristic regions for both the thiophene and the 3-fluorophenyl rings.
-
¹³C NMR: Resonances corresponding to the ten carbon atoms of the molecule, with the carbon atoms attached to fluorine exhibiting characteristic splitting.
-
IR Spectroscopy: Absorption bands corresponding to C-H stretching of the aromatic rings, C=C stretching, and a strong band for the C-F bond.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 178.23 g/mol .
Applications in Drug Discovery and Development
Thiophene-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][6]
While the specific biological activity of 2-(3-Fluorophenyl)thiophene is not yet extensively documented, its structural similarity to known bioactive molecules suggests its potential as a valuable intermediate in drug discovery programs. For instance, the isomeric compound, 2-(4-fluorophenyl)thiophene, is a key intermediate in the synthesis of Canagliflozin , an SGLT2 inhibitor used for the treatment of type 2 diabetes.[3] This highlights the potential of fluorophenylthiophene scaffolds in targeting metabolic disorders.
The 3-fluoro substitution pattern offers a different electronic and steric profile compared to the 4-fluoro isomer, which could lead to novel interactions with biological targets. Researchers can utilize 2-(3-Fluorophenyl)thiophene as a starting material to synthesize a library of derivatives for screening against various enzymes and receptors.
Potential Signaling Pathway Involvement:
Thiophene derivatives have been implicated in a multitude of signaling pathways. For example, some thiophene-based compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[6]
Given the structural features of 2-(3-Fluorophenyl)thiophene, it could serve as a scaffold for developing novel inhibitors of kinases, proteases, or other enzymes where a substituted aromatic moiety is crucial for binding.
Conclusion
2-(3-Fluorophenyl)thiophene is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its synthesis via Suzuki-Miyaura cross-coupling is well-established and efficient. While specific biological data for this compound is currently limited, the known applications of its isomers and the broader class of thiophene derivatives suggest significant potential for its use in the development of novel therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the applications of this promising compound. Further investigation into its biological activities and the synthesis of its derivatives is warranted to fully unlock its therapeutic potential.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. innospk.com [innospk.com]
- 4. 2-(3-Fluorophenyl)thiophene | 58861-49-7 [sigmaaldrich.com]
- 5. 2-(3-Fluorophenyl)thiophene | CymitQuimica [cymitquimica.com]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
